molecular formula C14H22N4OS B6623835 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol

2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol

Cat. No.: B6623835
M. Wt: 294.42 g/mol
InChI Key: YUQVPTYHNPYMHQ-UHFFFAOYSA-N
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Description

2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is a complex organic compound featuring a thiomorpholine ring fused to a pyrimidine moiety, linked via an aminomethyl group to a cyclopropyl ethanol structure

Properties

IUPAC Name

2-[1-[[(6-thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4OS/c19-6-3-14(1-2-14)10-15-12-9-13(17-11-16-12)18-4-7-20-8-5-18/h9,11,19H,1-8,10H2,(H,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQVPTYHNPYMHQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CCO)CNC2=CC(=NC=N2)N3CCSCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol typically involves multi-step organic synthesis techniques. One common approach starts with the preparation of the thiomorpholine ring, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions. The pyrimidine ring is then introduced via nucleophilic substitution reactions, often using halogenated pyrimidine derivatives and thiol-containing reagents .

The aminomethyl linkage is formed through reductive amination, where an aldehyde or ketone precursor is reacted with an amine in the presence of a reducing agent such as sodium cyanoborohydride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as PCC (Pyridinium chlorochromate) or DMP (Dess-Martin periodinane).

    Reduction: The compound can be reduced at different sites, such as the pyrimidine ring or the thiomorpholine ring, using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, where halogen atoms can be replaced by nucleophiles such as amines or thiols.

    Cyclization: Intramolecular cyclization reactions can form additional ring structures, potentially leading to new heterocyclic compounds.

Common Reagents and Conditions

    Oxidizing Agents: PCC, DMP, KMnO4

    Reducing Agents: LiAlH4, NaBH4

    Nucleophiles: Amines, thiols, alcohols

    Catalysts: Transition metal catalysts like palladium or platinum for hydrogenation reactions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while nucleophilic substitution on the pyrimidine ring could introduce various functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

Chemistry

In chemistry, 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel synthetic methodologies.

Biology

Its structural features suggest it could interact with various biological targets, making it a candidate for the development of new pharmaceuticals, particularly in the areas of oncology and infectious diseases .

Medicine

In medicine, derivatives of this compound could be explored for their therapeutic potential. The presence of the thiomorpholine and pyrimidine rings suggests possible activity against a range of biological targets, including enzymes and receptors involved in disease pathways .

Industry

Industrially, this compound could be used in the development of new materials or as an intermediate in the synthesis of agrochemicals, dyes, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The thiomorpholine ring can interact with sulfur-containing enzymes, while the pyrimidine ring can bind to nucleotide-binding sites, potentially inhibiting enzyme activity or modulating receptor function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-[1-[[(6-Thiomorpholin-4-ylpyrimidin-4-yl)amino]methyl]cyclopropyl]ethanol lies in its combination of structural features, which confer a distinct set of chemical and biological properties. This makes it a versatile compound for various applications in scientific research and industry .

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